molecular formula C12H16N4 B13970478 4-(Ethylamino)benzenemethanol

4-(Ethylamino)benzenemethanol

Cat. No.: B13970478
M. Wt: 216.28 g/mol
InChI Key: VYPNEZUOJPWFNT-UHFFFAOYSA-N
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Description

4-(Ethylamino)benzenemethanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of an ethylamino group attached to the benzene ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)benzenemethanol typically involves the reaction of 4-nitrobenzyl alcohol with ethylamine. The process can be summarized as follows:

    Reduction of 4-nitrobenzyl alcohol: The nitro group in 4-nitrobenzyl alcohol is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Ethylation: The resulting 4-aminobenzyl alcohol is then reacted with ethylamine under suitable conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.

    Substitution: Nucleophiles such as halides or other amines.

Major Products Formed

    Oxidation: Formation of 4-(Ethylamino)benzaldehyde or 4-(Ethylamino)benzoic acid.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted benzyl alcohols or amines.

Scientific Research Applications

4-(Ethylamino)benzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)benzenemethanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzenemethanol: Similar structure but with dimethylamino group instead of ethylamino.

    4-(Methylamino)benzenemethanol: Contains a methylamino group.

    4-(Hydroxyamino)benzenemethanol: Contains a hydroxyamino group.

Uniqueness

4-(Ethylamino)benzenemethanol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

6-(4-tert-butylpyrazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C12H16N4/c1-12(2,3)9-6-15-16(8-9)11-5-4-10(13)7-14-11/h4-8H,13H2,1-3H3

InChI Key

VYPNEZUOJPWFNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN(N=C1)C2=NC=C(C=C2)N

Origin of Product

United States

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